molecular formula C13H7FN2O6 B2739790 4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate CAS No. 331459-77-9

4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate

Cat. No.: B2739790
CAS No.: 331459-77-9
M. Wt: 306.205
InChI Key: IRAWNQIHBNWCIH-UHFFFAOYSA-N
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Properties

IUPAC Name

(4-fluoro-2-nitrophenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O6/c14-9-3-6-12(11(7-9)16(20)21)22-13(17)8-1-4-10(5-2-8)15(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAWNQIHBNWCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate typically involves the esterification of 4-fluoro-2-nitrophenol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of similar reagents and conditions as in laboratory synthesis are likely applied on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Reduction: 4-Amino-2-nitrophenyl 4-aminobenzenecarboxylate.

    Substitution: Products where the fluoro group is replaced by the nucleophile.

Scientific Research Applications

4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate is not well-documented. its effects are likely related to its ability to undergo reduction and substitution reactions, which can modify its structure and reactivity. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-nitrophenol
  • 4-Nitrobenzoic acid
  • 4-Fluoro-2-nitrophenyl acetate

Biological Activity

4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate (CAS No. 331459-77-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of nitro groups and a fluoro substituent, which are known to enhance biological activity. The molecular formula is C13H8F N2O5, with a molecular weight of approximately 292.21 g/mol.

Target Interactions

This compound likely interacts with various biological targets, including enzymes involved in bacterial cell wall synthesis and DNA replication. Its structural components suggest potential interactions with topoisomerases, which are critical for DNA unwinding during replication.

Biochemical Pathways

The compound may influence several biochemical pathways:

  • Inhibition of Topoisomerases : Similar compounds have demonstrated the ability to inhibit bacterial topoisomerases, leading to cell death.
  • Antibacterial Activity : The presence of nitro groups is often associated with antimicrobial properties, potentially disrupting cellular processes in bacteria.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives containing nitro groups can significantly inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV.

Compound Target IC50 (nM) Activity
This compoundDNA gyrase/topo IV<100Potent antibacterial activity
Similar Nitro CompoundsVarious BacteriaVariesEffective against resistant strains

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may also exhibit cytotoxic effects on cancer cell lines. The mechanism could involve the induction of apoptosis through the activation of caspases or disruption of microtubule assembly.

Case Studies

  • Antibacterial Evaluation : In a study evaluating a series of nitro-containing compounds, this compound was found to possess significant antibacterial properties against E. coli and S. aureus. The compound exhibited an IC50 value comparable to established antibiotics.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on breast cancer cell lines (MDA-MB-231). Results indicated that at concentrations above 1 µM, the compound induced morphological changes consistent with apoptosis.

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